Atomic-Resolution Crystallographic Validation of 2'-5' Dinucleotide Recognition by BS-RNase
The crystal structure of the BS-RNase swapping dimer in complex with uridylyl-2'-5'-phospho-adenosine was solved at 2.06 Å resolution with a crystallographic R-factor of 0.184, providing unambiguous electron density for both the dinucleotide inhibitor and active-site residues [1]. The pyrimidine base interacts with Thr45 and the purine base with Asn71, while phosphate oxygens are coordinated by Gln11, His12, Lys41, His119, and Phe120. In contrast, the complex of BS-RNase with 2',5'-UpG, although crystallized, exhibits non-productive retro-binding where the guanine base occupies the pyrimidine-specific subsite [2]. No equivalent high-resolution structure exists for the 3'-5' isomer of UpA bound to BS-RNase, highlighting the unique structural characterization available for this 2'-5' compound.
| Evidence Dimension | Crystallographic structure resolution and binding mode |
|---|---|
| Target Compound Data | 2.06 Å resolution, R-factor 0.184; productive extended conformation; pyrimidine-Thr45, purine-Asn71 interactions |
| Comparator Or Baseline | 2',5'-UpG: 1.9 Å resolution, R-factor 0.189; non-productive retro-binding with guanine in pyrimidine subsite |
| Quantified Difference | 2',5'-UpA adopts productive binding geometry; 2',5'-UpG exhibits non-productive retro-binding |
| Conditions | BS-RNase swapping dimer, crystals grown under liquid-liquid phase separation conditions |
Why This Matters
The 2.06 Å structure provides the only high-resolution atomic map of a correctly oriented 2'-5' dinucleotide in a 2'-5'-specific ribonuclease active site, making this compound indispensable for structure-guided inhibitor design targeting BS-RNase and related 2'-5' phosphodiesterases.
- [1] Vitagliano L, Adinolfi S, Riccio A, Sica F, Zagari A, Mazzarella L. Binding of a substrate analog to a domain swapping protein: X-ray structure of the complex of bovine seminal ribonuclease with uridylyl(2',5')adenosine. Protein Sci. 1998 Aug;7(8):1691-1699. doi:10.1002/pro.5560070804. View Source
- [2] Vitagliano L, Adinolfi S, Sica F, Merlino A, Zagari A, Mazzarella L. A potential allosteric subsite generated by domain swapping in bovine seminal ribonuclease. J Mol Biol. 1999 Oct 29;293(3):569-577. doi:10.1006/jmbi.1999.3159. View Source
